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molecular formula C11H13NO2 B8798861 Ethyl 6-cyclopropylpicolinate

Ethyl 6-cyclopropylpicolinate

Cat. No. B8798861
M. Wt: 191.23 g/mol
InChI Key: CDNTYPKILZGZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883789B2

Procedure details

1.00 g (5.23 mmol) 6-cyclopropyl-pyridine-2-carboxylic acid ethyl ester was suspended in 10 mL THF and treated with 350 mg (14.6 mmol) LiOH and 5 mL water at RT for 2.5 h. The reaction mixture was acidified with 4 M aqueous hydrochlorid acid and extracted with EtOAc. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[CH2:14][CH2:13]2)[N:7]=1)=[O:5])C.[Li+].[OH-].O.Cl>C1COCC1>[CH:12]1([C:8]2[N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:11]=[CH:10][CH:9]=2)[CH2:13][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC=C1)C1CC1
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C1(CC1)C1=CC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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